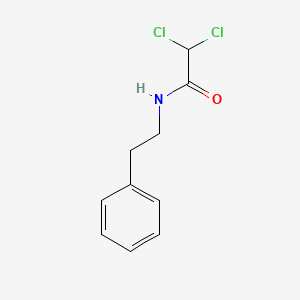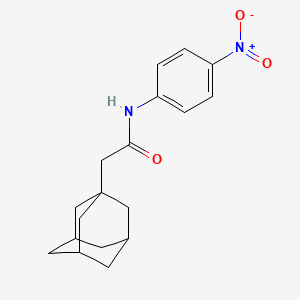
2-(1-adamantyl)-N-(4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-adamantyl)-N-(4-nitrophenyl)acetamide, also known as ADAMANT, is a chemical compound that has been widely used in scientific research. It belongs to the class of adamantane derivatives, which are known for their unique chemical and physical properties. ADAMANT has been found to have various applications in the field of neuroscience, particularly in the study of neurotransmitter release and synaptic transmission.
Mecanismo De Acción
The mechanism of action of 2-(1-adamantyl)-N-(4-nitrophenyl)acetamide involves the inhibition of the vesicular monoamine transporter (VMAT), which is responsible for the packaging of neurotransmitters into vesicles. By inhibiting VMAT, 2-(1-adamantyl)-N-(4-nitrophenyl)acetamide prevents the release of neurotransmitters from the presynaptic neuron, leading to a decrease in neurotransmitter levels in the synaptic cleft.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-(4-nitrophenyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of dopamine, norepinephrine, and serotonin in the brain, which has led to its use in the study of neurological disorders. 2-(1-adamantyl)-N-(4-nitrophenyl)acetamide has also been found to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-adamantyl)-N-(4-nitrophenyl)acetamide has several advantages as a research tool. It is a highly selective inhibitor of VMAT, which makes it useful in the study of neurotransmitter release. It is also relatively easy to synthesize, which makes it readily available to researchers. However, 2-(1-adamantyl)-N-(4-nitrophenyl)acetamide has some limitations as well. It has been found to have low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, it has been found to have some toxicity in certain cell types, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the use of 2-(1-adamantyl)-N-(4-nitrophenyl)acetamide in scientific research. One area of interest is the study of the role of neurotransmitters in neurological disorders such as Parkinson's disease and depression. 2-(1-adamantyl)-N-(4-nitrophenyl)acetamide may also be useful in the study of other neurotransmitter systems, such as the glutamate system. Additionally, there is interest in the development of new VMAT inhibitors based on the structure of 2-(1-adamantyl)-N-(4-nitrophenyl)acetamide, which may have improved solubility and selectivity.
Métodos De Síntesis
The synthesis of 2-(1-adamantyl)-N-(4-nitrophenyl)acetamide involves the reaction of 1-adamantylamine with 4-nitrophenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 2-(1-adamantyl)-N-(4-nitrophenyl)acetamide. This synthesis method has been well established in the literature and has been used by many researchers to obtain 2-(1-adamantyl)-N-(4-nitrophenyl)acetamide for their experiments.
Aplicaciones Científicas De Investigación
2-(1-adamantyl)-N-(4-nitrophenyl)acetamide has been extensively used in scientific research as a tool to study the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. It has been found to inhibit the release of these neurotransmitters, which has led to its use in the study of various neurological disorders such as Parkinson's disease and depression.
Propiedades
IUPAC Name |
2-(1-adamantyl)-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c21-17(19-15-1-3-16(4-2-15)20(22)23)11-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14H,5-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDHLFWFJZEMNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B5198654.png)


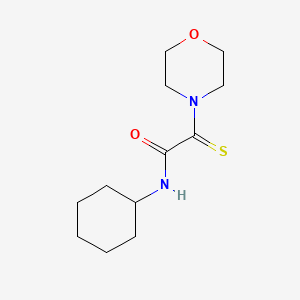
![5-[3-nitro-4-(1-piperidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5198680.png)
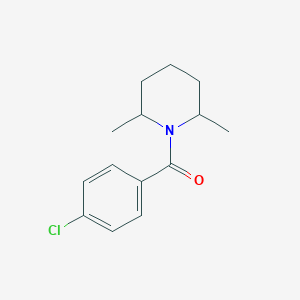
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5198689.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5198708.png)
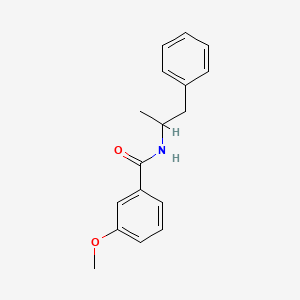
![3-{[(4-chloro-3-{[(2-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B5198718.png)
![methyl 5-methyl-7-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5198723.png)
![4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate](/img/structure/B5198727.png)
